N-Octanoyl-L-valine

Cosmetic formulation Moisturizer efficacy Humectant comparison

N-Octanoyl-L-valine (CAS 133849-27-1, molecular formula C13H25NO3, MW 243.34 g/mol) is an N-acyl amino acid belonging to the N-acyl neutral amino acid class, specifically an optically active L-valine derivative conjugated with an eight-carbon (C8) octanoyl fatty acid chain via an amide bond. This compound is structurally characterized by the branched isopropyl side chain of valine combined with the intermediate hydrophobicity of a medium-chain (C8) acyl group.

Molecular Formula C13H25NO3
Molecular Weight 243.347
CAS No. 133849-27-1
Cat. No. B590540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octanoyl-L-valine
CAS133849-27-1
SynonymsValine, N-(1-oxooctyl)-
Molecular FormulaC13H25NO3
Molecular Weight243.347
Structural Identifiers
SMILESCCCCCCCC(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C13H25NO3/c1-4-5-6-7-8-9-11(15)14-12(10(2)3)13(16)17/h10,12H,4-9H2,1-3H3,(H,14,15)(H,16,17)/t12-/m0/s1
InChIKeySZUMGHGZFKDFPU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Octanoyl-L-valine (CAS 133849-27-1) Procurement Guide: Structural Class, Identity, and Comparator Landscape


N-Octanoyl-L-valine (CAS 133849-27-1, molecular formula C13H25NO3, MW 243.34 g/mol) is an N-acyl amino acid belonging to the N-acyl neutral amino acid class, specifically an optically active L-valine derivative conjugated with an eight-carbon (C8) octanoyl fatty acid chain via an amide bond [1]. This compound is structurally characterized by the branched isopropyl side chain of valine combined with the intermediate hydrophobicity of a medium-chain (C8) acyl group. As an ingredient primarily utilized in cosmetic and personal care research and formulation, it is distinguished from shorter-chain analogs (e.g., N-acetyl-valine, C2; N-butanoyl-valine, C4) by its enhanced hydrophobic character and from longer-chain congeners (e.g., N-lauroyl-valine, C12) by its more favorable water solubility and lower cytotoxicity profile [1]. Its closest in-class comparators for functional evaluation are N-octanoyl-L-alanine (C8-Ala), N-octanoyl-L-leucine (C8-Leu), and N-acyl valines with varying acyl chain lengths (C2, C4, C6, C10, C12) [1].

Why N-Octanoyl-L-valine Cannot Be Interchanged with Other N-Acyl Amino Acids: Evidence-Based Differentiation


Within the N-acyl neutral amino acid family, the specific combination of the L-valine headgroup and the C8 octanoyl chain produces a distinct biological and physicochemical profile that cannot be replicated by simply substituting the amino acid (e.g., using alanine or glycine) or altering the acyl chain length (e.g., switching to C6, C10, or C12). Patent data demonstrate that C8-valine uniquely achieves 302% filaggrin gene expression amplification in human epidermal keratinocytes, surpassing C10-valine (171%) and C12-valine (200%) at equivalent test conditions [1]. Moreover, the L-enantiomer of N-acyl valine surfactants exhibits systematically lower critical micelle concentrations (CMC) compared to racemic D,L-mixtures, a physicochemical advantage conferred by chirality that is absent in non-chiral amino acid derivatives [2]. These differences directly impact formulation performance, bioactivity, and procurement decisions.

N-Octanoyl-L-valine Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


Moisture Retention: N-Octanoyl-L-valine Sodium Salt Outperforms Glycerol and Sorbitol in Direct Comparative Testing

In the moisture absorption/retention test described in EP 3 366 273 A1, N-octanoyl-L-valine sodium salt achieved a moisture retention ratio ([B]/[A] × 100) of 33.2%, outperforming both glycerol (27.4%) and sorbitol (12.0%) under identical test conditions [1]. This represents a 21.2% relative improvement over glycerol, a widely accepted benchmark humectant in cosmetic formulations. The test protocol involved measuring weight increase ratios after 7-day exposure at 65% RH followed by 7-day equilibration at 35% RH, with the [B]/[A] ratio quantifying the compound's ability to retain moisture under low-humidity conditions [1].

Cosmetic formulation Moisturizer efficacy Humectant comparison N-acyl amino acid Skin hydration

Filaggrin Gene Expression: C8-Valine (302%) Exceeds C10-Valine (171%) and C12-Valine (200%) in Human Epidermal Keratinocytes

In a filaggrin gene expression assay using human normal epidermal keratinocytes (NHEK), octanoyl-valine (C8Val) at 500 µM produced 302% amplified filaggrin mRNA relative to untreated control (100%), whereas decanoyl-valine (C10Val) at 10 µM reached only 171% and lauroyl-valine (C12Val) at 10 µM reached 200% [1]. C8Val thus achieved the highest filaggrin induction across the entire C2-C12 acyl valine series tested, with the next-best values being 141% (C2Val), 126% (C4Val), and 112% (C6Val) [1]. The test was performed by real-time PCR (n=2) with GAPDH as reference gene, using a comparative CT method and TaqMan Gene Expression probes [1].

Filaggrin upregulation Skin barrier NHEK keratinocytes Acyl valine series Gene expression assay

Lipolytic Activity: N-Octanoyl Amino Acids Exhibit 2.06–2.23× Lipolysis Multiplier Versus 1.31× for Caffeine

In an in vitro lipolysis assay using isolated human adipocytes, the N-octanoyl amino acid derivative LIPACIDETM C8G (100% N-octanoyl glycine as active) produced free fatty acid concentrations of 23.83–25.75 µM, corresponding to lipolytic activities of 206–223% relative to untreated control (100%) at concentrations of 0.0001–0.0010% (w/v) [1]. By comparison, caffeine at 0.0019% (w/v)—a 1.9- to 19-fold higher incubation concentration—produced only 15.10 µM free fatty acids (131% activity), while theophylline achieved 143% [1]. The patent explicitly states that this lipolytic advantage extends to all N-octanoyl amino acids of formula (I), including N-octanoyl valine [1][2].

Lipolysis Adipocyte assay Anti-cellulite Cosmetic active Caffeine comparator

Chirality Advantage: Optically Active N-Acyl Valinate Surfactants Exhibit Lower CMC Than Racemic Mixtures

Published research on sodium N-acylvalinates demonstrates that optically active (L- or D-enantiomerically pure) N-acyl amino acid surfactants consistently exhibit lower critical micelle concentrations (CMC) compared to their racemic D,L-mixtures [1][2]. This effect, observed under a range of NaCl concentrations and temperatures, is attributed to enhanced hydrogen bonding and more favorable packing in homochiral micelles [1]. While the quantitative CMC difference is chain-length dependent and validated primarily for longer N-acyl valinates (C12, C14, C16) in published studies, the underlying thermodynamic principle—that L-L interactions are superior to D-L interactions in the solid state for valine systems—has been confirmed across the N-acyl valine class [2][3].

Critical micelle concentration Chiral surfactant Enantiomer effect Self-assembly Physicochemical characterization

C8 Acyl Group Is the Patent-Preferred Chain Length for Moisturizing Activity Across the Valine Series

EP 3 366 273 A1 explicitly identifies the octanoyl (C8) group as the 'further preferable' acyl chain length among the C2-C18 range for moisturizer applications, with the C2-C10 range described as 'more preferable' and C8 singled out as the optimum [1]. Within the acyl valine series, C8-valine demonstrated the highest filaggrin gene expression (302%) compared to C2 through C12 derivatives [2]. The patent also notes that acyl groups with a carbon number of 12 (C12-valine) may exhibit cytotoxicity, whereas C8-valine and shorter-chain derivatives do not carry this risk at comparable concentrations [1], providing both an efficacy and safety rationale for the C8 selection.

Acyl chain optimization Structure-activity relationship Moisturizing-related proteins C8 preference Patent claim analysis

N-Octanoyl-L-valine Application Scenarios: Where Evidence Supports Prioritization Over Analogs


High-Efficacy Cosmetic Moisturizer Formulations Requiring Superior Humectancy to Glycerol

Cosmetic formulators developing premium moisturizing creams, lotions, or serums where glycerol alone provides insufficient moisture retention should prioritize N-octanoyl-L-valine sodium salt. The compound's moisture retention ratio of 33.2% exceeds glycerol's 27.4% by a margin of 5.8 absolute percentage points (21.2% relative improvement) under controlled humidity cycling conditions [1]. This quantitatively validated superiority supports formulation of products with enhanced moisturization claims or reduced total humectant loading.

Skin Barrier Repair Products Leveraging Filaggrin Upregulation

For dermatological and cosmetic products targeting compromised skin barrier function—such as atopic dermatitis adjuncts, post-procedure recovery formulations, or anti-aging barrier-repair creams—N-octanoyl-L-valine is the best-supported N-acyl valine candidate. It achieves 302% filaggrin gene expression amplification in human epidermal keratinocytes, substantially exceeding C10-valine (171%) and C12-valine (200%) while also outperforming C8-alanine (256%) [1][2]. Filaggrin is a master regulator of skin barrier integrity, making this gene expression endpoint directly relevant to therapeutic and cosmetic barrier restoration.

Anti-Cellulite and Slimming Cosmetic Actives with Superior Potency to Caffeine

In anti-cellulite creams, slimming gels, and body contouring formulations, N-octanoyl-L-valine (as part of the N-octanoyl amino acid class) offers a lipolytic activity multiplier of 2.06–2.23× versus an untreated control, compared with only 1.31× for caffeine at a 1.9- to 19-fold higher incubation concentration [1][2]. This enables formulation of products that may claim superior lipolytic efficacy or lower active ingredient concentration, with the added benefit of the amino acid-derived structure offering potentially better skin compatibility than methylxanthine-based alternatives [2].

Chiral Surfactant and Emulsifier Systems Requiring Low CMC and Stereochemically Defined Self-Assembly

For applications in chiral separation science, enantioselective micellar electrokinetic chromatography (MEKC), or stereochemically controlled drug delivery systems, the optically pure L-enantiomer of N-octanoyl valine provides CMC values lower than its racemic counterpart—a well-documented class property of N-acyl amino acid surfactants [1][2]. This chirality-driven advantage in micellization thermodynamics, confirmed across N-acyl valinate systems, supports procurement of the L-enantiomerically pure form over racemic mixtures for any application where predictable, low-concentration micelle formation is critical.

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